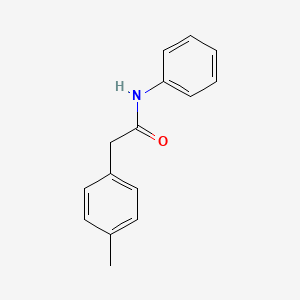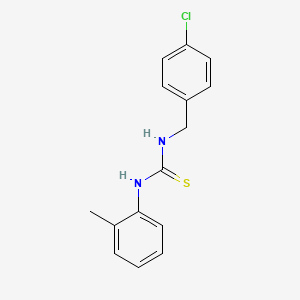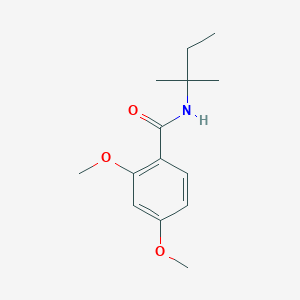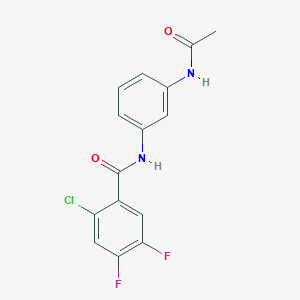![molecular formula C16H11F6NO B5726840 N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide
説明
N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C16H11F6NO and its molecular weight is 347.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.07448295 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Transformations
N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide and its derivatives have been studied for their unique chemical properties. For example, a study demonstrated the detrifluoromethylation of 4,4-bis(trifluoromethyl)-5-hydroxyimidazoline to afford 4-(trifluoromethyl)imidazole analogs, which could potentially act as acyl CoA:cholesterol acyltransferase (ACAT) inhibitors (Li et al., 1997).
Anticancer Potential
Several derivatives have been synthesized and tested against various human cancer cell lines. A study found that specific derivatives exhibited significant cytotoxicity against acute promyelocytic leukemia cells and were active in assays related to nuclear factor-kappa B (NFκB) and mitochondria transmembrane potential (MTP) (Tang et al., 2017).
Chiral Discrimination in NMR
Modified derivatives have been used as Chiral Solvating Agents (CSAs) for the discrimination of optically active substrates in NMR studies. The mechanism of action for recognition of chiral isomers by these CSAs is based on hydrogen bonding, aiding in the determination of optical purity (Jain et al., 2015).
Cerebral Edema Treatment
In neuroscience, specific functionalized derivatives have been identified as inhibitors of Aquaporin-4, reducing cerebral edema and improving outcomes in models of central nervous system injury. This represents a novel therapeutic approach for conditions like ischemic stroke (Farr et al., 2019).
Synthesis of Spirooxindoles
Derivatives have been utilized in the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, leading to the efficient synthesis of spirooxindoles, which are important in medicinal chemistry (Yu et al., 2011).
NF-kappaB and AP-1 Gene Expression Inhibition
Structure-activity relationship studies have been conducted on derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aim to improve potential oral bioavailability for therapeutic applications (Palanki et al., 2000).
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO/c1-9-2-4-10(5-3-9)14(24)23-13-7-11(15(17,18)19)6-12(8-13)16(20,21)22/h2-8H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACIYHUKNPOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE](/img/structure/B5726772.png)
![N-[4-(2-Chloro-benzyloxy)-phenyl]-nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)

![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5726805.png)

![N-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)
![2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B5726829.png)
![3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)

